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Abstract

Intermedin (IMD), also known as Adrenomedullin 2 (ADM2), is a member of the calcitonin
gene-related peptide (CGRP) superfamily, playing a crucial role in a wide array of physiological
and pathophysiological processes.[1][2] Discovered in 2004, this peptide is expressed in
numerous tissues and exerts its effects through interaction with receptor complexes composed
of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMPS).
[1][2] This technical guide provides a comprehensive overview of the core physiological
functions of Intermedin B, with a focus on its cardiovascular, renal, endocrine, and anti-
inflammatory roles. Detailed signaling pathways, quantitative data from key studies, and
experimental methodologies are presented to facilitate further research and therapeutic
development.

Introduction to Intermedin B

Intermedin is a novel peptide that shares structural and functional homology with
adrenomedullin (AM) and calcitonin gene-related peptide (CGRP).[3][4] It is derived from a
larger precursor protein, preprointermedin, which is proteolytically processed to yield
biologically active fragments, primarily IMD1-53, IMD1-47, and IMD8-47.[3][5] IMD's wide
distribution throughout the body, including the pituitary gland, heart, kidneys, and
gastrointestinal tract, suggests its involvement in diverse physiological functions.[1][6] It
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primarily signals through CLR/RAMP receptor complexes, with varying affinities for different
RAMP subtypes, leading to a range of cellular responses.[1][3]

Cardiovascular Functions

IMD exerts significant effects on the cardiovascular system, primarily acting as a potent
vasodilator and regulator of cardiac function.[3]

Vasodilation and Blood Pressure Regulation

Intravenous administration of IMD leads to a dose-dependent decrease in mean arterial
pressure.[7][8] This hypotensive effect is attributed to its powerful vasodilatory action on
various vascular beds.[2][8] IMD promotes the relaxation of preconstricted aortic rings and
increases blood flow to organs such as the heart, lungs, and kidneys.[2][7] The vasodilatory
effects are mediated, in part, by the elevation of intracellular cyclic adenosine monophosphate
(cAMP) and the activation of the nitric oxide (NO)-cGMP signaling pathway.[7][9]

Cardiac Effects

The influence of IMD on cardiac function is complex and can be context-dependent. In normal,
healthy myocardium, IMD can have a negative inotropic effect, decreasing contractility.[10] This
is mediated by increased nitric oxide production through the phosphorylation of endothelial
nitric oxide synthase (eNOS).[10] Conversely, in models of cardiac hypertrophy or nitric oxide
deficiency, IMD enhances contractility and improves relaxation, a response linked to the
phosphorylation of phospholamban.[10] Furthermore, IMD has demonstrated cardioprotective
effects in the context of ischemia-reperfusion injury by reducing myocardial damage and
improving cardiac function.[3][5] It also inhibits myocardial fibrosis by downregulating TGF-3
signaling.[2]

Quantitative Data: Cardiovascular Effects of Intermedin
B
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. Concentrati
Parameter Species IMD Form Effect Reference
on/Dose
Mean Arterial Rat IMD1-47 & 150 nmol Continuous 7]
a
Pressure IMD8-47 (i.v.) decrease
Left
Ventricular
_ IMD1-47 & 150 nmol
End-Systolic Rat ] Decrease [7]
IMD8-47 (i.v.)
Pressure
(LVESP)
IMD1-47 & 150 nmol
+LVdp/dtmax  Rat ) Decrease [7]
IMD8-47 (i.v.)
IMD1-47 & 150 nmol
-Lvdp/dtmax Rat ] Decrease [7]
IMD8-47 @i.v)
Left
Ventricular
_ _ IMD1-47 & 150 nmol .
End-Diastolic  Rat ) Elevation [7]
IMD8-47 (i.v.)
Pressure
(LVEDP)
3H-Leucine
Incorporation 10-7 and 12-25%
) Rat IMD1-47 [7]
(Cardiomyocy 10-8 mol/L decrease
tes)
3H-Leucine
Incorporation 10-7 and 14-18%
_ Rat IMD8-47 [7]
(Cardiomyocy 10-8 mol/L decrease
tes)
Left
Ventricular
Systolic 40% and
108 and
Pressure Rat IMD8-47 56% [7]
10-7 mol/L
(LVSP) decrease
(Isolated
Heart)
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+LVdp/dtmax 33% and
108 and
(Isolated Rat IMD8-47 47% [7]
10-7 mol/L
Heart) decrease
-Lvdp/dtmax 25% and
10-8 and
(Isolated Rat IMD8-47 39% [7]
10-7 mol/L
Heart) decrease
Coronary
Perfusion
108 and 25% and
Flow (CPF) Rat IMD8-47 _ [7]
10~7 mol/L 33% increase
(Isolated
Heart)
Myocardial
cAMP _
) Rat IMD1-47 10-7 mol/L 68% increase  [7]
Content (in
Vivo)
Myocardial
cCAMP 150%
, Rat IMD8-47 107 mol/L , [7]
Content (in increase
Vivo)
Aortic cAMP
_ 320%
Content (in Rat IMD1-47 10~7 mol/L , [7]
. increase
Vivo)
Aortic cAMP
. 281%
Content (in Rat IMD8-47 10-7 mol/L ) [7]
. increase
Vivo)
Myocardial
cAMP
Content Rat IMD1-47 107 mol/L 24% increase  [7]
(Isolated
Heart)
Myocardial Rat IMD8-47 10-7 mol/L 73% increase  [7]
cAMP
Content
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(Isolated
Heart)

Renal Functions

IMD plays a significant role in renal physiology, including the regulation of renal blood flow,
water-electrolyte homeostasis, and protection against kidney injury.[3]

Renal Hemodynamics and Diuresis

IMD increases renal perfusion and exhibits direct diuretic and natriuretic effects.[2][8]
Intravenous administration of IMD1-47 leads to increased renal blood flow and decreased
vascular resistance in the kidneys.[2]

Protection Against Renal Injury

IMD has demonstrated protective effects in various models of kidney damage. In
deoxycorticosterone acetate (DOCA)-salt hypertensive rats, IMD administration lowered blood
pressure, increased urine volume, and restored creatinine clearance.[11] It also reduced
vascular and glomerular injury, and attenuated renal inflammation and fibrosis.[11]
Furthermore, IMD protects against renal ischemia-reperfusion injury by inhibiting oxidative
stress, apoptosis, and endoplasmic reticulum stress.[4][12] In contrast-induced acute kidney
injury (CIAKI), IMD preserves peritubular capillary endothelial integrity by activating the
cAMP/Racl pathway.[13][14]

Endocrine Functions

IMD is highly expressed in the pituitary gland and is involved in the regulation of hormone
secretion.[6][15]

Regulation of Prolactin Release

IMD functions as a paracrine factor in the pituitary to regulate prolactin release.[6][15] It
stimulates a dose-dependent increase in prolactin secretion from cultured rat pituitary cells and
elevates plasma prolactin levels in vivo.[15] This effect is particularly relevant during different
reproductive states in females, as estrogen treatments have been shown to increase IMD
expression in the pituitary.[6][15]
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Inhibition of Growth Hormone Release

In contrast to its effect on prolactin, IMD inhibits the release of growth hormone (GH) from
cultured anterior pituitary cells.[8][16]

Anti-inflammatory and Neuroprotective Roles

Recent studies have highlighted the anti-inflammatory and neuroprotective properties of
Intermedin B.

Anti-inflammatory Effects

IMD has been shown to reduce the expression of major inflammatory factors in sepsis by
regulating the NLRP3/Caspase-1/IL-13 pathway.[2][9] In a model of neuroinflammation,
Intermedin B isolated from Curcuma longa inhibited the production of pro-inflammatory
mediators such as PGE2, TNF-a, and IL-6 in microglia.[17] This anti-inflammatory action is
mediated through the inhibition of the NF-kB signaling pathway.[17]

Neuroprotective Effects

Intermedin B has demonstrated neuroprotective effects by inhibiting the generation of reactive
oxygen species (ROS) in hippocampal cells.[17] This antioxidant activity suggests its potential
as a therapeutic agent for neurodegenerative diseases.[18]

Role in Cancer

The role of IMD in cancer is multifaceted and appears to be tumor-type specific. It has been
implicated in promoting cell proliferation, survival, invasion, and angiogenesis in several

cancers.

» Glioblastoma: IMD expression is positively correlated with the malignancy grade of gliomas.
[19][20] It promotes glioma cell invasion and proliferation through the activation of the
ERK1/2 signaling pathway.[19][20]

o Hepatocellular Carcinoma (HCC): IMD is overexpressed in HCC and regulates cell
proliferation and survival.[21] It stimulates cell growth, at least in part, through the Erk1/2
signaling pathway.[21][22]
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e Breast Cancer: IMD promotes breast cancer cell invasion and metastasis by increasing
ribosome biogenesis and protein translation via the Src/c-Myc signaling pathway.[23]

e Colorectal Cancer (CRC): IMD stimulates CRC cell growth and migration and promotes
angiogenesis.[22]

Signaling Pathways

IMD exerts its diverse physiological effects by activating multiple intracellular signaling
pathways upon binding to its CLR/RAMP receptors.

Gas-cAMP-PKA Pathway

The primary signaling pathway activated by IMD is the Gas-cAMP-PKA pathway.[1][9] Binding
of IMD to its receptor leads to the activation of adenylyl cyclase, which increases intracellular
CAMP levels.[7] This, in turn, activates Protein Kinase A (PKA), which phosphorylates
downstream targets to mediate various cellular responses, including vasodilation and hormone
secretion.[7][9]

Cell Membrane Cytoplasm

Intermedin B A activates ﬂ activates Adenylyl Cyclase produces > activates

Click to download full resolution via product page

IMD-cAMP-PKA Signaling Pathway

PI3K/Akt and AMPK Pathways

IMD can also activate the PI3K/Akt and AMPK signaling pathways.[1][9] These pathways are
involved in cell survival, proliferation, and metabolism. For instance, in diabetic
cardiomyopathy, IMD up-regulates CPT-1[3 through the PI3K/Akt pathway.[24]
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IMD-PI3K/Akt Signaling Pathway

ERK1/2 Pathway

The ERK1/2 pathway is another important signaling cascade activated by IMD, particularly in
the context of cancer.[1][9] Activation of this pathway promotes cell migration, proliferation, and
angiogenesis.[9][19] In hepatocellular carcinoma, IMD-induced cell invasion is mediated

through the ERK1/2-EGR1/DDIT3 signaling pathway.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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